Enhanced Lipophilicity (XLogP3) Compared to Methylene-Linked Analog
2-[(6-Chloropyrazin-2-yl)oxy]acetic acid exhibits a computed XLogP3 value of 1.2, which is more than an order of magnitude greater (log scale) than the 0.1 value for its closest structural analog, 2-(6-chloropyrazin-2-yl)acetic acid [REFS-1, REFS-2]. This indicates a substantially higher intrinsic lipophilicity for the ether-linked compound.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.2 (XLogP3) |
| Comparator Or Baseline | 2-(6-Chloropyrazin-2-yl)acetic acid (CAS 930798-25-7): 0.1 (XLogP3) |
| Quantified Difference | 10^1.1 ≈ 12.6-fold difference in partition coefficient (P) |
| Conditions | Computed by XLogP3 3.0 algorithm on PubChem |
Why This Matters
Higher lipophilicity is a critical driver for membrane permeability, which can profoundly influence a compound's bioavailability, cellular uptake, and blood-brain barrier penetration potential in medicinal chemistry campaigns.
- [1] PubChem. 2-((6-Chloropyrazin-2-yl)oxy)acetic acid. PubChem CID 59336111. View Source
- [2] PubChem. 2-(6-Chloropyrazin-2-yl)acetic acid. PubChem CID 16065103. View Source
